![molecular formula C7H6BrN3 B1593325 2-Bromo-4-hydrazinylbenzonitrile CAS No. 263845-82-5](/img/structure/B1593325.png)
2-Bromo-4-hydrazinylbenzonitrile
Overview
Description
2-Bromo-4-hydrazinylbenzonitrile (2-BHBN) is an organic compound with a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, as a catalyst in various reactions, and as a reagent in various biochemical and physiological experiments. 2-BHBN has been studied extensively in the scientific community, and its properties and applications have been well-documented.
Scientific Research Applications
Synthesis and Chemical Transformations
2-Bromo-4-hydrazinylbenzonitrile plays a role in various chemical syntheses and transformations. A study by Szumigala et al. (2004) demonstrated the scalable synthesis of related compounds, such as 2-bromo-3-fluorobenzonitrile, through the halodeboronation of aryl boronic acids. This process is essential in the preparation of various aryl bromides and chlorides (Szumigala et al., 2004). Furthermore, Xu et al. (2013) highlighted the application of 2-bromobenzonitriles in the synthesis of 3-aminoindazoles through CuBr-catalyzed coupling reactions, showcasing its utility in creating compounds with potential biological activities (Xu et al., 2013).
Applications in Material Science
In material science, Alimi et al. (2018) explored the unusual bending properties of crystals containing 4-bromobenzonitrile. These crystalsexhibited highly flexible plastic bending, indicating potential applications in materials engineering and design (Alimi et al., 2018).
Spectroscopic Studies
Spectroscopic studies are another significant application area. Shajikumar and Raman (2018) conducted experimental and theoretical spectroscopic investigations on compounds like 4-Bromo-3-methylbenzonitrile. Such studies help in understanding the electronic structure and vibrational properties of these compounds, which can be critical in various scientific applications (Shajikumar & Raman, 2018).
Biological and Environmental Research
While specific studies on 2-Bromo-4-hydrazinylbenzonitrile in biological and environmental contexts are limited, research on similar compounds provides insights into potential applications. For example, Stalker et al. (1988) demonstrated the use of a related compound, bromoxynil, in developing herbicide resistance in transgenic plants (Stalker et al., 1988).
properties
IUPAC Name |
2-bromo-4-hydrazinylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-3-6(11-10)2-1-5(7)4-9/h1-3,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQRBVOUQZHWJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647582 | |
Record name | 2-Bromo-4-hydrazinylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-hydrazinylbenzonitrile | |
CAS RN |
263845-82-5 | |
Record name | 2-Bromo-4-hydrazinylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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